molecular formula C25H36N2O5S B12689488 4-Amino-4'-(((decyloxy)carbonyl)amino)-3',6-dimethyl(1,1'-biphenyl)-3-sulphonic acid CAS No. 79392-38-4

4-Amino-4'-(((decyloxy)carbonyl)amino)-3',6-dimethyl(1,1'-biphenyl)-3-sulphonic acid

Cat. No.: B12689488
CAS No.: 79392-38-4
M. Wt: 476.6 g/mol
InChI Key: GYIBPCWQWWYWAL-UHFFFAOYSA-N
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Description

4-Amino-4’-(((decyloxy)carbonyl)amino)-3’,6-dimethyl(1,1’-biphenyl)-3-sulphonic acid is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-4’-(((decyloxy)carbonyl)amino)-3’,6-dimethyl(1,1’-biphenyl)-3-sulphonic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction, where a boronic acid derivative reacts with a halogenated aromatic compound in the presence of a palladium catalyst.

    Introduction of Functional Groups: The amino, decyloxycarbonyl, and sulphonic acid groups are introduced through various substitution reactions. For instance, the amino group can be added via nitration followed by reduction, while the decyloxycarbonyl group can be introduced through esterification reactions.

    Final Assembly: The final compound is assembled through a series of condensation and substitution reactions, ensuring the correct positioning of all functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-Amino-4’-(((decyloxy)carbonyl)amino)-3’,6-dimethyl(1,1’-biphenyl)-3-sulphonic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The decyloxycarbonyl group can be reduced to form alcohol derivatives.

    Substitution: The sulphonic acid group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride (AlCl3) and conditions such as elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group would yield nitro derivatives, while reduction of the decyloxycarbonyl group would yield alcohol derivatives.

Scientific Research Applications

4-Amino-4’-(((decyloxy)carbonyl)amino)-3’,6-dimethyl(1,1’-biphenyl)-3-sulphonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique functional groups.

    Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-4’-(((decyloxy)carbonyl)amino)-3’,6-dimethyl(1,1’-biphenyl)-3-sulphonic acid involves its interaction with various molecular targets. The amino and sulphonic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their activity and function. The decyloxycarbonyl group can participate in hydrophobic interactions, further influencing the compound’s behavior in biological systems.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-4’-hydroxybiphenyl: Similar structure but lacks the decyloxycarbonyl and sulphonic acid groups.

    4-Amino-4’-ethylbiphenyl: Similar structure but has an ethyl group instead of the decyloxycarbonyl group.

    4-Amino-4’-carboxybiphenyl: Similar structure but has a carboxyl group instead of the decyloxycarbonyl group.

Uniqueness

4-Amino-4’-(((decyloxy)carbonyl)amino)-3’,6-dimethyl(1,1’-biphenyl)-3-sulphonic acid is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. This makes it particularly valuable for specialized applications in research and industry.

Properties

CAS No.

79392-38-4

Molecular Formula

C25H36N2O5S

Molecular Weight

476.6 g/mol

IUPAC Name

2-amino-5-[4-(decoxycarbonylamino)-3-methylphenyl]-4-methylbenzenesulfonic acid

InChI

InChI=1S/C25H36N2O5S/c1-4-5-6-7-8-9-10-11-14-32-25(28)27-23-13-12-20(15-19(23)3)21-17-24(33(29,30)31)22(26)16-18(21)2/h12-13,15-17H,4-11,14,26H2,1-3H3,(H,27,28)(H,29,30,31)

InChI Key

GYIBPCWQWWYWAL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC(=O)NC1=C(C=C(C=C1)C2=CC(=C(C=C2C)N)S(=O)(=O)O)C

Origin of Product

United States

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